molecular formula C48H45F12N3O5PPdS+ B6301835 [Palladacycle Gen. 4], 98% CAS No. 1810068-35-9

[Palladacycle Gen. 4], 98%

Cat. No. B6301835
M. Wt: 1141.3 g/mol
InChI Key: RWCHWNJDFGWFOD-UHFFFAOYSA-O
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Description

Palladacycle Gen. 4 is a type of palladacycle, which is a class of metallacycles that contain at least one carbon-palladium bond . Palladacycles are often used as intermediates in catalytic or palladium-mediated reactions and have been investigated as pre-catalysts for homogeneous catalysis and synthesis . The CAS number for Palladacycle Gen. 4 is 1810068-35-9 .


Molecular Structure Analysis

The molecular weight of Palladacycle Gen. 4 is 1140.34 . The linear formula is C48H44F12N3O5PPdS . The Inchi Code is 1S/C34H29F12N2O2P.C13H12N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;;;+1/p-1 .


Chemical Reactions Analysis

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .


Physical And Chemical Properties Analysis

Palladacycle Gen. 4 is a solid substance . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Applications

Palladacycle catalysts, including those of the fourth generation, are renowned for their efficiency in carbon-carbon (C-C) and carbon-heteroatom bond-forming reactions. They have shown high activity in Heck-type reactions, Suzuki coupling of challenging substrates, and in facilitating reactions in aqueous media under microwave irradiation. These catalysts are appreciated for their ease of synthesis, modification, stability, and low palladium leaching, allowing for repeated use without significant loss of activity. Their applications span from classical hydrogenations to enantioselective aldol-type condensations, showcasing their versatility in organic synthesis (Bedford, 2003), (Susanto et al., 2012), (Dupont et al., 2001).

Synthetic Applications

In the realm of synthetic chemistry, palladacycles have been utilized to efficiently catalyze the formation of complex molecules, including coumarin-based rings and various heterocyclic compounds. They enable the intramolecular C-H bond functionalization, leading to the synthesis of tri, tetra, and pentacyclic compounds, some of which were characterized by X-ray analysis. These findings underline the utility of palladacycles in the construction of complex molecular architectures (Kapdi et al., 2013).

Therapeutic Potential

Although the focus is away from direct drug use and side effects, it's noteworthy to mention the exploration of palladacycles in cancer research. These compounds have been investigated for their potential anti-cancer properties, showing promise in various studies. The exploration into palladacycles as potential therapeutic agents exemplifies the broader implications of their chemical properties beyond basic chemical synthesis and catalysis (Kapdi & Fairlamb, 2014).

Safety And Hazards

Palladacycle Gen. 4 is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Palladacycles have been shown to be versatile motifs in cross-coupling reactions . Their unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity . This suggests that they could be further explored and utilized in future research and applications .

properties

IUPAC Name

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29F12N2O2P.C13H11N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCHWNJDFGWFOD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)O.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H45F12N3O5PPdS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Palladacycle Gen. 4]

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